molecular formula C16H22O B8401024 4-(p-Cyclohexylphenyl)-2-butanone

4-(p-Cyclohexylphenyl)-2-butanone

Cat. No.: B8401024
M. Wt: 230.34 g/mol
InChI Key: FCGWUJBDFDCJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(p-Cyclohexylphenyl)-2-butanone is a high-value organic compound offered for research and development purposes. This butanone derivative is characterized by a cyclohexylphenyl group, a structural feature common in intermediates for pharmaceuticals and fine chemicals. While specific biological data for this compound is not available, structurally similar molecules are frequently investigated in asymmetric synthesis for the production of chiral alcohols, which are key precursors in active pharmaceutical ingredients (APIs) . The presence of the aromatic and aliphatic cyclohexane ring in its structure suggests potential for research into lipophilicity and structure-activity relationships (SAR). This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

4-(4-cyclohexylphenyl)butan-2-one

InChI

InChI=1S/C16H22O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h9-12,15H,2-8H2,1H3

InChI Key

FCGWUJBDFDCJJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 P Cyclohexylphenyl 2 Butanone and Analogues

Classical and Modern Synthetic Approaches to Substituted Butanones

Grignard Reagent-Mediated Synthesis of Butanone Frameworks

Grignard reagents are a cornerstone in organic synthesis for forming carbon-carbon bonds. acechemistry.co.ukmasterorganicchemistry.com Their reaction with nitriles provides a reliable pathway to ketones following hydrolysis. acechemistry.co.ukvaia.com For the synthesis of a butanone framework like 4-(p-Cyclohexylphenyl)-2-butanone, a plausible Grignard-based approach would involve the reaction of a nitrile with an appropriate organomagnesium halide. vaia.com For instance, p-cyclohexylphenylacetonitrile could be treated with methylmagnesium bromide. The nucleophilic methyl group would attack the electrophilic carbon of the nitrile, forming an imine magnesium bromide intermediate. vaia.com Subsequent acidic workup would hydrolyze this intermediate to yield the desired ketone, this compound.

Alternatively, Grignard reagents can react with acid chlorides or esters. acechemistry.co.ukmasterorganicchemistry.comyoutube.com However, these reactions can be challenging to control as the initially formed ketone is also reactive towards the Grignard reagent, potentially leading to the formation of a tertiary alcohol as a byproduct. masterorganicchemistry.comyoutube.com The reaction with esters, for example, typically involves the addition of two equivalents of the Grignard reagent to produce a tertiary alcohol. masterorganicchemistry.com

Catalytic Hydrogenation for Alkyl-Aryl Ketone Formation

Catalytic hydrogenation is a key transformation for the synthesis of alkyl-aryl ketones, particularly in the saturation of specific bonds within a molecule. The synthesis of this compound can be envisioned via the hydrogenation of 4-phenyl-2-butanone, where the aromatic phenyl ring is selectively reduced to a cyclohexyl ring. Research into the hydrogenation of 4-phenyl-2-butanone over platinum-based catalysts provides significant insights into this process. qub.ac.ukresearchgate.net

The reaction pathway involves two main competitive routes: the hydrogenation of the aromatic ring to form 4-cyclohexyl-2-butanone and the hydrogenation of the ketone's carbonyl group to form 4-phenyl-2-butanol (B1222856). researchgate.net The selectivity of this reaction is highly dependent on the catalyst support and the solvent used. qub.ac.uk Studies using a 4% Pt/TiO₂ catalyst have shown that the solvent choice significantly impacts the reaction rate and which part of the molecule is hydrogenated. qub.ac.ukresearchgate.net For example, alkane solvents were found to favor the hydrogenation of the aromatic ring, leading to the desired 4-cyclohexyl-2-butanone. qub.ac.ukresearchgate.net In contrast, using aromatic or alcohol solvents tended to favor the hydrogenation of the carbonyl group. qub.ac.uk At lower temperatures, selectivity towards 4-phenyl-2-butanol is higher, which suggests a higher activation energy for the hydrogenation of the aromatic ring. researchgate.net

Effect of Solvent on the Hydrogenation of 4-Phenyl-2-butanone over 4% Pt/TiO₂ at 70°C and 5 bar H₂. qub.ac.ukresearchgate.net
SolventInitial Reaction Rate (mol dm⁻³ min⁻¹)Selectivity to 4-Cyclohexyl-2-butanone (%) at 15% ConversionSelectivity to 4-Phenyl-2-butanol (%) at 15% Conversion
n-Hexane0.0026HighLow
TolueneLowLowHigh
tert-Butyl Toluene0.0024HighLow
p-XyleneLowLowHigh

Friedel-Crafts Alkylation Approaches in Phenylbutanone Synthesis (referencing related structures)

The Friedel-Crafts reactions are fundamental methods for attaching substituents to aromatic rings. wikipedia.org Friedel-Crafts acylation, in particular, is a direct method for synthesizing aryl ketones. mt.comncert.nic.in A potential synthesis for a precursor to the target molecule, such as 1-phenyl-1-butanone (butyrophenone), involves the acylation of benzene (B151609) with butyryl chloride using a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). mdma.ch This reaction proceeds through the formation of an acylium ion, which then attacks the benzene ring. mt.com

However, applying this method directly to synthesize this compound presents challenges. Friedel-Crafts acylation of cyclohexylbenzene (B7769038) with a four-carbon acyl halide would likely result in the formation of an isomeric product, 1-(4-cyclohexylphenyl)-1-butanone, due to the nature of the acylium ion electrophile. An alternative strategy could involve the Friedel-Crafts alkylation of benzene with a suitable four-carbon alkyl halide or alkene, followed by other transformations. It is important to note that Friedel-Crafts alkylations are prone to carbocation rearrangements and polyalkylation, which can complicate the synthesis. wikipedia.orgmt.com A more viable route might involve the synthesis of 4-phenyl-2-butanone through other means, followed by the hydrogenation of the phenyl ring as described in the previous section. qub.ac.ukresearchgate.net

Emerging Methods for Ketone Synthesis from Carboxylic Acid Precursors

Recent advancements in synthetic methodology have provided novel routes to ketones directly from abundant and structurally diverse starting materials like carboxylic acids and organohalides. nih.gov These methods often bypass the need for pre-formed organometallic reagents or activated carbonyl intermediates, offering improved efficiency and functional group tolerance. nih.govnih.gov

One such emerging strategy involves a synergistic photoredox, nickel, and phosphoranyl radical cross-electrophile coupling. nih.gov This reaction allows for the direct synthesis of highly functionalized ketones from aromatic carboxylic acids and aryl or alkyl bromides. nih.govresearchgate.net The process is notable for its mild reaction conditions and broad substrate scope. For instance, various aromatic carboxylic acids can be coupled with a range of organic bromides to produce structurally diverse ketones in good yields. nih.gov Another approach utilizes a nickel-catalyzed reductive coupling of carboxylic acid derivatives (like acid chlorides or thioesters) with alkyl halides. nih.gov This method is also tolerant of many functional groups and can be used to form even sterically hindered ketones. nih.gov

Examples of Photoredox/Nickel-Catalyzed Ketone Synthesis from Carboxylic Acids and Aromatic Bromides. nih.gov
Carboxylic AcidAromatic BromideProduct KetoneIsolated Yield (%)
4-Methoxybenzoic acid4-Bromobenzonitrile(4-Methoxyphenyl)(4-cyanophenyl)methanone85
Benzoic acid1-Bromo-4-(trifluoromethyl)benzenePhenyl(4-(trifluoromethyl)phenyl)methanone72
4-Fluorobenzoic acid4-Bromotoluene(4-Fluorophenyl)(p-tolyl)methanone78
Thiophene-2-carboxylic acid4-Bromoanisole(4-Methoxyphenyl)(thiophen-2-yl)methanone71

Advanced Catalytic Systems in Butanone Synthesis

The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of chemical syntheses. In the context of butanone synthesis, heterogeneous catalysts play a significant role, particularly in reactions involving carbon-carbon bond formation and selective reductions.

Heterogeneous Catalysis for Carbon-Carbon Bond Formation

Heterogeneous catalysts are materials that exist in a different phase from the reactants and are favored in industrial processes due to their ease of separation and recyclability. acs.orgresearchgate.net In the synthesis of butanone derivatives, these catalysts are employed in various key steps.

As discussed previously, the hydrogenation of 4-phenyl-2-butanone to 4-cyclohexyl-2-butanone is effectively carried out using a heterogeneous catalyst, specifically platinum supported on titanium dioxide (Pt/TiO₂). qub.ac.ukresearchgate.net This system demonstrates how the solid support can influence the catalyst's selectivity in a multi-functional molecule. Solid acids, such as zeolites or montmorillonite (B579905) clays, are another important class of heterogeneous catalysts used in C-C bond formation reactions like Friedel-Crafts alkylation and acylation. wikipedia.orgacs.org These materials can replace traditional Lewis acids like AlCl₃, offering advantages in terms of handling, corrosion, and waste reduction.

Furthermore, palladium nanoparticles supported on polymers have been developed as efficient heterogeneous catalysts for C-C cross-coupling reactions like the Suzuki-Miyaura and Heck-Mizoroki reactions. beilstein-journals.org While not a direct synthesis of the butanone moiety itself, these methods are invaluable for constructing the substituted aryl backbone of complex molecules like this compound from simpler precursors. For example, a Suzuki coupling could be used to join a cyclohexylboronic acid with a bromo-substituted phenylbutanone derivative. The development of such robust heterogeneous catalytic systems is a continuous effort aimed at creating more sustainable and efficient synthetic routes. anr.frnih.gov

Biocatalytic Strategies for Stereoselective Butanone Transformations

The asymmetric reduction of prochiral ketones, such as this compound, to produce enantiomerically pure chiral alcohols is a critical process in the pharmaceutical and fine chemical industries. sphinxsai.com Biocatalytic methods, employing either isolated enzymes or whole-cell systems, offer significant advantages over traditional chemical catalysis, including high stereoselectivity, mild reaction conditions, and environmental friendliness. mdpi.comnih.gov

Whole-Cell Biocatalysts in Ketone Reduction

Whole-cell biocatalysis is a powerful tool for the stereoselective reduction of ketones. nih.gov This approach utilizes microorganisms such as bacteria and yeast, which contain a variety of reductases capable of converting ketones to their corresponding chiral alcohols. mdpi.compsu.edu A key advantage of using whole cells is the inherent system for cofactor regeneration, which is essential for the activity of reductase enzymes. nih.govpsu.edu Many microorganisms can internally regenerate the necessary cofactors, like NADPH or NADH, by metabolizing a co-substrate, such as glucose or glycerol (B35011). mdpi.comnih.gov This eliminates the need for the expensive addition of external cofactors. psu.edu

For instance, studies have shown the successful use of Lactobacillus paracasei and various yeast strains in the asymmetric reduction of ketones, achieving high yields and greater than 99% enantiomeric excess (ee). researchgate.net Similarly, Bacillus cereus TQ-2 has been identified as a versatile whole-cell biocatalyst for the reduction of a broad range of ketones and aldehydes, producing the corresponding alcohols with good to excellent conversion rates. mdpi.com The stereoselectivity of these reductions can be influenced by the substituents on the aromatic ring of the ketone substrate. mdpi.com

The stability of enzymes is often enhanced within the natural environment of the cell, making whole-cell systems more robust than using isolated enzymes. nih.govpsu.edu Furthermore, whole-cell biocatalysis can be applied on both laboratory and industrial scales, with process parameters such as conversion, yield, and enantiomeric excess being key metrics for evaluation. nih.gov

Optimization of Bioreduction Conditions via Hybrid Design and Mathematical Modeling

To enhance the efficiency and yield of biocatalytic ketone reductions, optimization of reaction conditions is crucial. This can be achieved through a combination of experimental design and mathematical modeling. researchgate.net Factors such as pH, temperature, co-substrate concentration, and the presence of metal ions can significantly impact the catalytic activity and stereoselectivity of whole-cell biocatalysts. mdpi.com

For example, the catalytic activity of Bacillus cereus TQ-2 was found to be optimal at 30°C and was effective over a broad pH range of 5.0 to 9.0. mdpi.com The addition of glycerol as a co-substrate and the presence of Ca²⁺ or K⁺ ions were also shown to enhance its catalytic activity. mdpi.com

Mathematical models have been developed to describe the kinetics of ketone bioconversions. researchgate.netnih.gov These models can account for various factors, including substrate inhibition and oxygen inactivation, and can be used to predict the concentrations of substrate, product, and dissolved oxygen over the course of the reaction. researchgate.net By simulating the bioconversion under different operating conditions, such as agitation and aeration rates, these models can help identify the optimal parameters for maximizing product yield. researchgate.net For instance, a kinetic mathematical model for the bioconversion of a bicyclic ketone using Escherichia coli has been developed to understand the reaction mechanism and estimate the fractions of intermediary complexes. researchgate.net

Hybrid design techniques, which combine experimental data with mathematical modeling, have been employed to optimize the biocatalytic synthesis of (S)-4-phenyl-2-butanol from 4-phenyl-2-butanone. researchgate.net This approach allows for a more comprehensive understanding of the process and facilitates the development of more efficient and scalable bioreduction strategies.

Investigation of Reaction Mechanisms and Intermediate Chemistry

Understanding the underlying mechanisms of chemical reactions and identifying key intermediates are fundamental to controlling and optimizing synthetic pathways. This section delves into the analysis of intermediates in synthetic routes, the mechanistic details of catalyzed reactions, and the photochemical behavior of ketones related to this compound.

Analysis of Synthetic Pathway Intermediates

The synthesis of complex molecules often proceeds through a series of intermediate compounds. The identification and characterization of these intermediates are crucial for understanding the reaction pathway and for optimizing the synthesis. For example, in the synthesis of optically active hexanediol, 5-hydroxyhexane-2-one is a key intermediate. psu.edu This γ-hydroxyketone is a versatile precursor for the preparation of optically active tetrahydrofurans, which are valuable in the production of biodegradable polymers, perfumes, and pharmaceuticals. psu.edu

Similarly, in the industrial synthesis of the drug Trusopt® (Dorzolamide), a critical step is the asymmetric reduction of a ketone to form a chiral amino alcohol intermediate. psu.edu The stereochemistry of this intermediate is crucial for the biological activity of the final drug.

Mechanistic Studies of Catalyzed Reactions, including Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones to chiral alcohols. nih.gov Mechanistic studies of these reactions provide insights into the nature of the catalyst and the factors that control enantioselectivity.

Ruthenium complexes are often employed as catalysts in ATH. Studies on the ATH of acetophenone (B1666503) using ruthenium pseudo-dipeptide complexes have revealed that the hydride transfer from the hydrogen donor (e.g., isopropanol) to the ketone is the rate-determining step. nih.gov The addition of lithium chloride has been shown to significantly influence the reaction rates and selectivities. nih.gov A proposed bimetallic outer-sphere mechanism suggests that the catalyst facilitates the transfer of both a hydride and an alkali metal ion. nih.gov

Manganese complexes with chiral diamine ligands have also been investigated as catalysts for the ATH of ketones. acs.org Detailed kinetic and computational studies have helped to elucidate the complex reactivity patterns of these catalysts. acs.org The formation of an iron hydride intermediate has been verified through NMR studies in the iron-catalyzed ATH of aromatic ketones. rsc.org

The mechanism for the asymmetric hydrogenation of ketones with (S)-TolBINAP/(S,S)-DPEN–Ru(II) catalyst involves the conversion of a precatalyst to a cationic species, which then reacts with hydrogen to form the active RuH₂ complex. nih.gov This process is promoted by the presence of a base. nih.gov

Photochemical Transformations and Decomposition Pathways of Related Ketones

Aromatic ketones can undergo various photochemical reactions upon absorption of UV light. acs.org The nature of these transformations is dependent on the molecular structure and the reaction conditions.

One common photochemical reaction of α,β-unsaturated ketones is the [2+2] photocycloaddition with alkenes to form cyclobutanes. acs.org This reaction often proceeds through a triplet excited state and involves the formation of a 1,4-biradical intermediate. acs.org Aromatic ketones with electron-donating substituents can act as sensitizers in these reactions. acs.org

The photochemical decomposition of aromatic ketones can also occur. rsc.org For instance, the photolysis of benzaldehyde (B42025) can lead to the formation of a formyl radical or carbon monoxide, depending on the excitation wavelength. beilstein-journals.org The photodegradation of the UVA filter avobenzone, a β-diketone, involves keto-enol tautomerization and can proceed via a Norrish Type I mechanism. nih.gov

The photoreactivity of aromatic ketones is influenced by the nature of their lowest triplet excited state. core.ac.uk Ketones with a lowest triplet state of nπ* character are generally photoreactive, while those with a ππ* or charge-transfer character may be unreactive. core.ac.uk

Sophisticated Analytical and Spectroscopic Characterization of 4 P Cyclohexylphenyl 2 Butanone

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in chemical analysis, allowing for the separation of components within a mixture and their subsequent quantification. For a compound like 4-(p-Cyclohexylphenyl)-2-butanone, both gas and liquid chromatography would be principal methods for analysis.

Gas Chromatography (GC) Applications for Purity and Mixture Analysis

In a typical GC analysis, the compound would be vaporized and passed through a capillary column. The choice of the stationary phase is critical; a mid-polarity phase would likely be suitable for this aromatic ketone. The retention time, the time it takes for the compound to travel through the column, would be a key identifier. By coupling the gas chromatograph to a detector, such as a Flame Ionization Detector (FID), a quantitative analysis of the compound's concentration can be achieved by comparing the peak area to that of a known standard. While specific studies on this compound are not prevalent in the literature, the analysis of related ketones is common in various fields, including environmental and forensic science.

Table 1: Hypothetical GC Parameters for this compound Analysis

Parameter Value/Type
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase Phenyl Arylene Polymer or similar mid-polarity phase
Inlet Temperature 250 °C
Carrier Gas Helium
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) Methodologies for Compound Analysis

For compounds that may have lower volatility or could be thermally sensitive, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase.

For this compound, a reverse-phase HPLC method would be the most common approach. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column using a UV detector, as the phenyl group will absorb ultraviolet light. For ketones that lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance UV detection. While a specific HPLC method for this compound is not detailed in available literature, methods for similar aromatic ketones are well-established.

Table 2: Illustrative HPLC Method Parameters

Parameter Value/Type
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm

| Injection Volume | 10 µL |

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize a molecule, typically leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. The National Institute of Standards and Technology (NIST) WebBook contains an entry for "2-Butanone, 4-phenyl-", a synonym for this compound, indicating that mass spectral data is available.

The fragmentation of this compound under EI conditions would be expected to follow predictable pathways for ketones. Key fragmentation processes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Alpha-Cleavage: This would lead to the formation of an acylium ion. For this molecule, cleavage could occur on either side of the carbonyl group, leading to characteristic fragment ions.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, and is a characteristic fragmentation for ketones with a sufficiently long alkyl chain.

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound

m/z (mass-to-charge ratio) Proposed Fragment Structure Fragmentation Pathway
216 [C16H22O]+• Molecular Ion (M+•)
201 [C15H19O]+ Loss of methyl radical (•CH3)
173 [C13H17]+ Loss of acetyl radical (•COCH3)
133 [C9H9O]+ Cleavage of the bond between the phenyl ring and the butanone chain
91 [C7H7]+ Tropylium ion, a common fragment from benzyl (B1604629) groups

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and less volatile molecules. It typically produces protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+), with minimal fragmentation. While ketones can sometimes be challenging to ionize efficiently by ESI in their native form, derivatization or the use of specific mobile phase additives can enhance their signal.

For this compound, ESI-MS would be advantageous when coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. This would allow for the determination of the molecular weight of the compound with high accuracy. Although specific ESI-MS studies on this compound are not documented in the searched literature, the general principles of ESI would apply.

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. A stream of heated, excited gas (typically helium or nitrogen) is directed at the sample, causing it to be desorbed and ionized. DART is known as a soft ionization method, generally producing protonated molecules.

This technique would be highly beneficial for the rapid screening of this compound on surfaces or in bulk materials to quickly confirm its presence. While DART-MS has been applied to a wide range of forensic and security applications, there is no specific literature available detailing its use for the analysis of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful, non-destructive technique that probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups present in the molecule.

Gas-phase IR spectroscopy provides a spectrum of a compound in its gaseous state, minimizing intermolecular interactions and yielding sharp, well-resolved absorption bands. epa.gov This technique is particularly useful for studying the intrinsic vibrational modes of a molecule. For this compound, the gas-phase IR spectrum is expected to clearly show the characteristic absorptions of its constituent functional groups. The data is often compared with reference spectra from databases like the NIST Chemistry WebBook for identification. nist.gov

Expected Gas Phase IR Data for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2935-2850C-H stretchCyclohexyl and alkyl chain
~1725-1705C=O stretchKetone
~1605, 1585, 1500C=C stretchAromatic ring
~1450CH₂ bendCyclohexyl and alkyl chain
~830C-H out-of-plane bendp-disubstituted aromatic ring

It is important to note that while extensive libraries of gas-phase IR spectra exist, obtaining a spectrum for a novel or less common compound may require experimental measurement. nih.gov

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. nih.gov The technique involves pressing the sample against a crystal with a high refractive index, such as diamond or germanium. The IR beam is directed through the crystal in such a way that it reflects off the internal surface in contact with the sample. nih.gov This creates an evanescent wave that penetrates a short distance into the sample, allowing for the measurement of its IR absorption. nih.gov ATR-IR is particularly advantageous for its ease of use and the ability to analyze samples in their native state. nih.gov

The ATR-IR spectrum of this compound would be expected to show similar characteristic peaks to the gas-phase spectrum, although peak positions and shapes may be slightly altered due to intermolecular interactions in the condensed phase.

Expected ATR-IR Data for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2930-2850C-H stretchCyclohexyl and alkyl chain
1715-1695C=O stretchKetone
1600, 1580, 1495C=C stretchAromatic ring
1445CH₂ bendCyclohexyl and alkyl chain
825C-H out-of-plane bendp-disubstituted aromatic ring

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin splitting patterns, and their electronic environment through chemical shifts. The ¹³C NMR spectrum would complement this by showing the number of unique carbon environments.

Expected ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic protons
~2.7-2.9Triplet2H-CH₂- adjacent to ketone
~2.4-2.6Triplet2H-CH₂- adjacent to aromatic ring
~2.1Singlet3H-COCH₃ protons
~1.2-1.9Multiplet11HCyclohexyl protons

Expected ¹³C NMR Data for this compound (in CDCl₃):

Chemical Shift (ppm)Assignment
~208C=O (Ketone)
~145Aromatic C-cyclohexyl
~138Aromatic C-CH₂
~129Aromatic CH
~128Aromatic CH
~45-CH₂- adjacent to ketone
~44Cyclohexyl CH
~34Cyclohexyl CH₂
~30-CH₂- adjacent to aromatic ring
~29-COCH₃
~26Cyclohexyl CH₂

The Automated Topology Builder (ATB) and Repository can be a useful resource for generating theoretical NMR data for molecules, which can then be compared with experimental results for structural validation.

Development of Analytical Standards and Reference Materials

The development and use of certified reference materials (CRMs) and analytical standards are crucial for ensuring the accuracy, reliability, and comparability of chemical analyses. sigmaaldrich.commerckmillipore.com For a compound like this compound, a well-characterized analytical standard is essential for various applications, including:

Quantitative Analysis: To accurately determine the concentration of the compound in a sample.

Method Validation: To assess the performance of analytical methods, such as chromatography.

Quality Control: To ensure the identity and purity of the compound in research and industrial settings.

The process of creating an analytical standard involves rigorous purification of the compound and comprehensive characterization using multiple analytical techniques to confirm its identity and establish its purity with a high degree of confidence. Organizations like the National Institute of Standards and Technology (NIST) and commercial suppliers provide certified reference materials for a wide range of compounds. nist.govnist.gov While a specific analytical standard for this compound is not widely listed, its development would follow established protocols for similar compounds.

Computational Chemistry and Theoretical Investigations of 4 P Cyclohexylphenyl 2 Butanone

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting the properties of molecules. For a compound such as 4-(p-Cyclohexylphenyl)-2-butanone, these methods can determine its most stable three-dimensional shape and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied for molecular optimization, which involves finding the geometric arrangement of atoms that corresponds to the lowest energy state, known as the global minimum. This process is crucial for understanding the molecule's stable conformation.

In a typical DFT study, the geometry of this compound would be optimized to predict key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, studies on similar ketone derivatives utilize DFT to achieve reliable geometries. doi.org The process involves selecting a functional, which is an approximation to the exchange-correlation energy term in the DFT equations. A common choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, as it has been shown to provide a good balance between accuracy and computational cost for organic molecules. orientjchem.org The optimization process for this compound would reveal the preferred orientation of the cyclohexyl and phenyl rings relative to the butanone chain.

Table 1: Illustrative Optimized Geometric Parameters for a Ketone Derivative (Example Data) Note: The following data is hypothetical for this compound and is presented to illustrate the typical output of a DFT calculation. Actual values would require a specific computational study.

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-C (phenyl)~1.39 Å
Bond LengthC-C (cyclohexyl)~1.54 Å
Bond AngleC-C(=O)-C~116°
Dihedral AnglePhenyl-ButanoneVariable

The accuracy of DFT calculations is highly dependent on the choice of the basis set. A basis set is a collection of mathematical functions (basis functions) used to build the molecular orbitals. Larger and more complex basis sets provide more flexibility in describing the distribution of electrons, generally leading to more accurate results at a higher computational expense.

For a molecule like this compound, a common and effective choice would be Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p). researchgate.netnih.gov The notation indicates:

6-311G : Describes each inner-shell (core) electron with a single basis function and each outer-shell (valence) electron with three basis functions, allowing for greater flexibility.

++ : Adds diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for accurately describing systems with lone pairs or anions, where electron density is farther from the nuclei.

(d,p) : Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow the orbitals to change shape, which is crucial for describing chemical bonds accurately.

The selection of a basis set like 6-311++G(d,p) is often employed in studies of related ketones to ensure that the calculated properties, including geometry and electronic structure, are reliable and comparable to experimental data where available. nih.gov

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals that are spread across the entire molecule. Analyzing these orbitals provides deep insights into the chemical reactivity and electronic transitions of a compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. ulster.ac.uk For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the carbonyl group (C=O), a known electron-withdrawing feature. This distribution would suggest that the phenyl ring is the primary site for electrophilic attack, and the carbonyl carbon is the primary site for nucleophilic attack. ulster.ac.uk

Table 2: Illustrative Frontier Orbital Energies and Properties for a Ketone Derivative (Example Data) Note: The following data is hypothetical for this compound and is presented to illustrate the typical output of a HOMO-LUMO analysis.

ParameterValue (eV)Implication
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.2Electron-accepting ability
HOMO-LUMO Gap5.3Chemical reactivity and stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds, lone pairs, and core orbitals). It examines charge transfer and stabilizing interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

The Molecular Electrostatic Potential (MEP) is a real space function that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to indicate different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. A region of positive potential (blue) would likely be found around the hydrogen atoms and potentially near the carbonyl carbon, confirming its electrophilic character. The phenyl and cyclohexyl groups would likely show regions of intermediate potential. This visual representation provides an intuitive understanding of where the molecule is most likely to interact with other charged or polar species. researchgate.net

Computational Studies on Structure-Reactivity Relationships (SRR)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies use computational methods to correlate a molecule's chemical structure with its reactivity or biological activity. mdpi.com These models are essential in fields like drug discovery and materials science for predicting the properties of new compounds. mdpi.comunimelb.edu.au

Computational chemistry, especially DFT, is widely used to predict key physicochemical properties that govern a molecule's reactivity and behavior. unimelb.edu.auscirp.orgresearchgate.net For a molecule like this compound, these methods can provide valuable data without the need for extensive laboratory experiments. ulster.ac.ukresearchgate.net

A comprehensive computational study on the closely related Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone) illustrates this approach. ulster.ac.uknih.govacs.orgnih.gov Using high-level computational methods, researchers have calculated a variety of its properties. ulster.ac.uk Analysis of the frontier molecular orbitals (HOMO and LUMO) and conceptual DFT helps predict reactive sites. For Raspberry Ketone, these calculations correctly show a tendency for nucleophilic attack at the carbonyl carbon and electrophilic addition to the phenyl ring. ulster.ac.uknih.govacs.org

Table 1: Calculated Physicochemical Properties of Raspberry Ketone

Property Calculated Value Method/Comment
Enthalpy of Formation (ΔfH°) -299.4 ± 0.17 kJ·mol⁻¹ ccCA-CBS-2 composite approach. ulster.ac.uk
pKa 9.95 M06-2X/def2-TZVPP level of theory. ulster.ac.uknih.gov
log D (at pH 7.4) 1.84 M06-2X/def2-TZVPP level of theory. ulster.ac.uk
Aqueous Solubility ~2.5 mg·mL⁻¹ (0.015 M) Based on calculated enthalpy of fusion. ulster.ac.uknih.gov

This interactive table is based on data for the analogous compound, Raspberry Ketone. Data sourced from multiple references. ulster.ac.uknih.gov

These predictive models provide a powerful nexus between computational chemistry and QSAR, generating reliable data for further analysis. ulster.ac.ukacs.org

The electronic and steric properties of substituents on a core molecular structure are critical determinants of its reactivity. researchgate.net QSAR studies frequently analyze these effects to build predictive models. nih.gov

Electronic Effects: These are described by parameters like Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent. The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key electronic descriptors. nih.gov

Steric Effects: These relate to the size and shape of the substituent. Parameters such as Taft's steric parameter (Es) and Sterimol parameters (which describe the length and width of a group) are used to quantify these effects. bris.ac.uk

In studies of related compounds, such as substituted indanones and methcathinone (B1676376) analogues, QSAR models have demonstrated clear relationships between these parameters and biological activity or reactivity. nih.gov For example, analysis of acetylcholinesterase inhibitors showed that inhibition potency could be significantly enhanced by substitution on an indanone ring, while bulky substituents on a benzyl (B1604629) ring diminished potency due to steric hindrance. nih.gov Similarly, for methcathinone analogues, increasing the size of a substituent at the 4-position was found to decrease potency at the dopamine (B1211576) transporter (DAT) while increasing it at the serotonin (B10506) transporter (SERT). nih.gov These findings highlight how steric bulk can be a key determinant of a molecule's action and selectivity. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₆H₂₂O
Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone) C₁₀H₁₂O₂
Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone) C₁₅H₁₆O₂
4-(3-Chloro-4-cyclohexyl-phenyl)-2-butanone C₁₆H₂₁ClO
Cyclopropane C₃H₆
Propene C₃H₆
Ethane C₂H₆
Methyl Radical CH₃
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine C₂₄H₂₉NO₃

Research on Derivatization, Analogue Design, and Structure Property Relationships

Synthetic Strategies for Substituted Cyclohexylphenyl Butanone Analogues

The synthesis of 4-(p-cyclohexylphenyl)-2-butanone and its analogues can be achieved through various synthetic routes, with catalytic hydrogenation being a key step. A common strategy involves the preparation of a substituted 4-phenyl-2-butanone precursor, followed by the hydrogenation of the phenyl ring to the cyclohexyl moiety.

One of the primary methods for creating the core structure is through the hydrogenation of 4-phenyl-2-butanone (PBN). This reaction can yield 4-cyclohexyl-2-butanone (CBN) by the selective hydrogenation of the aromatic ring. acs.org The choice of catalyst and reaction conditions is critical in directing the selectivity of the hydrogenation towards either the aromatic ring or the ketone group. For instance, studies on the hydrogenation of 4-phenyl-2-butanone have shown that platinum-based catalysts, such as Pt/TiO2 and Pt/SiO2, are effective. tandfonline.comrsc.org The solvent also plays a significant role, with alkanes favoring ring hydrogenation. tandfonline.comrsc.org

A general pathway for the synthesis of the parent compound is illustrated below:

Step 1: Synthesis of 4-phenyl-3-buten-2-one (B7806413) (Benzalacetone) This intermediate can be synthesized via the reaction of styrene (B11656) and acetic anhydride (B1165640) in the presence of a mesoporous aluminosilicate (B74896) catalyst. nih.gov

Step 2: Hydrogenation to 4-phenyl-2-butanone The double bond in 4-phenyl-3-buten-2-one can be selectively reduced to yield 4-phenyl-2-butanone using catalytic hydrogenation, for example, with a ruthenium complex catalyst. tandfonline.com

Step 3: Hydrogenation to this compound The final step involves the hydrogenation of the phenyl ring of 4-phenyl-2-butanone to the cyclohexyl ring. This can be accomplished using catalysts like platinum on a titanium dioxide support. rsc.orgfiveable.me

For the synthesis of substituted analogues, modifications can be introduced at different stages. For example, to synthesize a halogenated derivative such as 4-(3-chloro-4-cyclohexyl-phenyl)-2-butanone , a multi-step synthesis starting from (E)-4-(3-chloro-4-cyclohexyl-phenyl)-3-butene-2-one can be employed. This precursor is then hydrogenated using a nickel boride (P-2) catalyst to yield the final product. iosrjournals.org

Another versatile method for introducing the butanone side chain to a substituted phenyl ring is the Friedel-Crafts acylation . acs.orgiosrjournals.orgnih.gov This reaction can be used to append an acyl group to a pre-existing substituted cyclohexylbenzene (B7769038) ring, or to a substituted benzene (B151609) ring which is subsequently hydrogenated.

PrecursorReagents and CatalystProductReference
4-phenyl-3-buten-2-oneH₂, Ruthenium complex4-phenyl-2-butanone tandfonline.com
4-phenyl-2-butanoneH₂, Pt/TiO₂This compound rsc.orgfiveable.me
(E)-4-(3-chloro-4-cyclohexyl-phenyl)-3-butene-2-oneH₂, Nickel boride (P-2)4-(3-chloro-4-cyclohexyl-phenyl)-2-butanone iosrjournals.org
Substituted BenzeneAcyl chloride, Lewis Acid (e.g., AlCl₃)Substituted Phenyl Ketone nih.gov

Systematic Exploration of Substituent Effects on Chemical Properties (e.g., halogenation of the phenyl ring)

The introduction of substituents onto the phenyl ring of this compound can significantly alter its chemical and physical properties. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate factors like lipophilicity, metabolic stability, and binding interactions.

While specific systematic studies on the halogenation of this compound are not extensively documented in the provided search results, general principles of substituent effects on aromatic compounds can be applied. The nature, number, and position of halogen atoms on an aromatic ring influence the compound's disposition in biological systems. nih.gov Generally, increasing halogenation can lead to increased lipophilicity and resistance to metabolism. nih.gov

The synthesis of a chlorinated analogue, 4-(3-chloro-4-cyclohexyl-phenyl)-2-butanone , demonstrates the feasibility of introducing halogens into this molecular scaffold. iosrjournals.org A systematic study would involve the synthesis of a series of analogues with different halogens (F, Cl, Br, I) at various positions on the phenyl ring, followed by the characterization of their physicochemical properties.

Substituent PropertyGeneral Effect on Aromatic CompoundsPotential Impact on this compound
Halogenation Increases lipophilicity and metabolic stability. nih.govMay alter solubility and pharmacokinetic profile.
Electron-donating groups (EDGs) Increase electron density on the aromatic ring. numberanalytics.comMay affect the reactivity of the ketone.
Electron-withdrawing groups (EWGs) Decrease electron density on the aromatic ring. numberanalytics.comMay influence intermolecular interactions.

Design Principles for Modified Butanone Structures

The design of modified butanone structures based on the this compound scaffold is guided by principles aimed at optimizing specific properties, often for biological applications. Ketones are considered valuable building blocks in the synthesis of natural product-inspired compounds due to their versatile reactivity. rsc.org

Key design principles for modifying the butanone structure include:

Alteration of the Alkyl Chain: The length and branching of the butanone chain can be modified to influence steric bulk and flexibility. This can impact how the molecule fits into a biological target.

Modification of the Ketone Group: The carbonyl group is a key feature that can participate in hydrogen bonding and other polar interactions. It can be reduced to an alcohol, which introduces a hydroxyl group capable of forming different types of interactions.

Introduction of Functional Groups: The incorporation of various functional groups on the cyclohexyl ring, the phenyl ring, or the butanone side chain can modulate properties such as solubility, polarity, and the potential for specific interactions with biological macromolecules.

Stereochemistry: For analogues with chiral centers, the stereochemistry can be crucial for biological activity. Enantioselective synthesis or separation of enantiomers is often a critical step in the development of bioactive compounds.

These design principles are often guided by structure-activity relationship (SAR) studies, which seek to understand how changes in molecular structure affect a compound's biological activity.

Theoretical Structure-Property Correlations in this compound Derivatives

A QSAR model for related compounds would typically involve the following steps:

Data Set Generation: A series of this compound analogues with known properties (e.g., biological activity, solubility) would be synthesized and tested.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For example, a QSPR study on halogenated aromatic compounds has shown that aqueous solubility can be correlated with molecular connectivity indices. tandfonline.com Such a model for this compound derivatives could predict the solubility of new analogues before their synthesis.

Computational chemistry can also be used to study the conformational preferences, electronic properties, and potential interactions of these molecules at a quantum mechanical level. For instance, computational analysis has been used to understand the enantioselective α-arylation of ketones. acs.org Similar studies on this compound derivatives could provide insights into their reactivity and stereochemistry.

Advanced Research Applications of Butanone Derivatives in Chemical Science and Technology

Utility as Key Intermediates in Fine Chemical and Specialty Material Synthesis

Butanone derivatives are valuable building blocks in organic synthesis due to the versatile reactivity of the ketone group and the adjacent methylene (B1212753) and methyl groups. The structure of 4-(p-Cyclohexylphenyl)-2-butanone, featuring a bulky, non-polar cyclohexylphenyl group, makes it an interesting intermediate for creating compounds with specific steric and electronic properties, potentially for specialty polymers or liquid crystals.

Building Blocks for Aromatic and Heteroaromatic Systems

One of the significant applications of ketone derivatives is in the construction of cyclic compounds, including aromatic and heteroaromatic systems which are core components of many pharmaceuticals and functional materials. Butanone derivatives can be chemically modified to form 1,4-dicarbonyl compounds, which are direct precursors for synthesizing substituted furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

The Paal-Knorr reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgalfa-chemistry.com In the case of pyrrole (B145914) synthesis, a primary amine or ammonia (B1221849) is reacted with the 1,4-dicarbonyl to form the five-membered nitrogen-containing ring. organic-chemistry.orgrsc.org While direct use of this compound for this purpose is not documented, its conversion to a corresponding 1,4-diketone would allow it to serve as a precursor to highly substituted, sterically hindered heterocyclic systems. The general mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole. organic-chemistry.org The synthesis of various heterocycles, such as indolizines and pyrazoles, often proceeds through intermediates derived from functionalized aldehydes and ketones. nih.gov

Precursors for Chiral Organic Compounds and Pharmaceutical Intermediates

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry. Butanone derivatives, particularly 4-aryl-2-butanones, are excellent starting materials for producing chiral alcohols and amines, which are valuable pharmaceutical intermediates. nih.gov

The ketone group of 4-aryl-2-butanone can be asymmetrically reduced to a chiral alcohol. Research has demonstrated the highly enantioselective bioreduction of the related compound, 4-phenyl-2-butanone, to (S)-4-phenyl-2-butanol with high conversion and enantiomeric excess using biocatalysts like Saccharomyces cerevisiae. Given the structural similarity, this compound is an analogous substrate for such biocatalytic reductions to produce the corresponding chiral alcohol.

Furthermore, these chiral alcohols or the parent ketones can be converted into chiral amines, another critical class of pharmaceutical building blocks. One-pot enzymatic cascades have been developed for the conversion of racemic secondary alcohols, such as 4-phenyl-2-butanol (B1222856), into either the (S)- or (R)-enantiomer of the corresponding amine with high enantioselectivity. The process often involves an alcohol dehydrogenase and a transaminase. The structural similarity of this compound suggests it could be a substrate for similar enzymatic cascades.

The table below summarizes findings on the synthesis of chiral compounds from a related butanone derivative.

PrecursorProductCatalyst/MethodKey Findings
4-hydroxy-2-butanone(R)-1,3-butanediolPichia jadinii HBY61 (biocatalyst)Achieved high yield (85.1%) and absolute stereochemical selectivity (100% e.e). nih.gov
4-hydroxy-2-butanone(R)- and (S)-1,3-butanediolCarbonyl Reductases (PFODH and CpSADH)Delivered optically pure R- and S-enantiomers at high conversions (81-90%) with excellent ee values (97-99%).

Studies in Food Packaging Chemistry: Migration and Decomposition Products

The safety of food packaging materials is a critical area of research, focusing on substances that can transfer from the packaging to the food. This includes intentionally added substances (IAS) and non-intentionally added substances (NIAS). foodpackagingforum.orgnih.govencyclopedia.pub NIAS can be impurities, side-products from manufacturing, or degradation products formed during use. foodpackagingforum.org Ketones are a class of compounds that are monitored in this context.

Analysis of Photolytic Transformations of Related Ketones in Packaging Systems

Polymers used in food packaging, such as polyolefins (polyethylene, polypropylene), can undergo degradation when exposed to UV light. acs.orgcsic.es The presence of ketone groups within the polymer or as additives can sensitize this photodegradation process. acs.org Ketones absorb UV light and can initiate degradation through Norrish Type I or Type II reactions, leading to polymer chain scission. acs.orgnih.govnih.gov This process can break down larger, non-migratable substances into smaller fragments, including other ketones and aldehydes, which may have a higher potential to migrate into food. researchgate.net

Research on UV-curable inks and coatings used in packaging has shown that photoinitiators, which are often ketone-based molecules, can decompose into various smaller products upon UV exposure. researchgate.net A study identified 113 photolytic decomposition products from 24 common photoinitiators, with compounds like 1-phenyl-2-butanone being observed as migrants from packaging samples. researchgate.net While this compound itself is not a common photoinitiator, its ketone functionality makes it susceptible to similar photolytic processes if present in packaging materials exposed to light. mdpi.comfrontiersin.orgresearchgate.net The degradation of polyethylene (B3416737), for example, is marked by the formation of carbonyl compounds. nih.gov

Research on Migration Behavior in Packaging Materials

The migration of chemical substances from food contact materials (FCMs) into food is a complex process influenced by factors such as the chemical nature of the migrant, the type of polymer, contact time, and temperature. nih.govencyclopedia.pub Research has identified numerous NIAS, including degradation products from antioxidants like Irgafos 168 and Irganox 1010, in various plastics like polypropylene (B1209903) (PP) and polyethylene (PE). nih.govencyclopedia.pub

While no specific migration studies for this compound are available, its potential migration behavior can be inferred from its structure. With a significant non-polar character due to the cyclohexylphenyl group, it would be expected to have a higher affinity for and migrate more readily into fatty or oily foods compared to aqueous foods. Its molecular weight would also be a key factor in its diffusion rate through a polymer matrix. Studies on recycled polystyrene (PS) containers have identified various volatile organic compounds, including ketones like acetophenone (B1666503), that migrate into food simulants. researchgate.net

Identification of Non-Intentionally Added Substances (NIAS)

Non-intentionally added substances (NIAS) are chemicals present in a food contact material that were not added for a technical reason. foodpackagingforum.org They can be side products, breakdown products, or contaminants. foodpackagingforum.org The identification of NIAS is a significant challenge due to the chemical complexity of packaging materials. foodpackagingforum.org

Ketones can be NIAS. They can be formed from the breakdown of sizing agents used in paper and board manufacturing or from the degradation of polymers and additives like antioxidants. nih.gov For instance, 2,4-di-tert-butylphenol, a degradation product of the antioxidant Irgafos 168, is a commonly detected NIAS. researchgate.net Given that this compound could potentially be an impurity in the synthesis of larger molecules used as additives (e.g., antioxidants or UV stabilizers) or a degradation product of such additives, it could be present as a NIAS in final packaging articles. Analytical methods like gas chromatography-mass spectrometry (GC-MS) are used to screen for and identify these unknown migrant compounds. nih.gov

Environmental Analytical Chemistry: Detection and Monitoring of Trace Compounds

The field of environmental analytical chemistry is dedicated to the development and application of methods for identifying and quantifying chemical substances in the environment. epa.govepa.gov This is crucial for understanding the fate and transport of pollutants, assessing their potential impact on ecosystems and human health, and ensuring regulatory compliance. epa.govnih.gov For complex organic molecules like butanone derivatives, this often involves sophisticated analytical techniques capable of detecting trace concentrations in complex matrices such as water, soil, and air. nih.gov

Occurrence as Contaminants of Emerging Concern in Water Systems

Contaminants of emerging concern (CECs) are substances that have been detected in the environment, but whose risks to human health and the environment are not yet fully understood. nih.govresearchgate.net These can include pharmaceuticals, personal care products, industrial chemicals, and their transformation products. nih.gov The presence of a specific compound like this compound in water systems would classify it as a CEC, pending further research into its prevalence and potential effects.

Currently, there is no specific data in peer-reviewed literature documenting the occurrence of this compound in water systems. Its potential entry into the environment could be hypothesized to occur through industrial discharge, landfill leachate, or as a transformation product of other chemicals. Landfills and industrial sites are significant sources of chemical release into the environment, where compounds can migrate through soil and contaminate groundwater. sci-hub.se

The physicochemical properties of a compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (log K_ow_), are critical in determining its environmental fate and distribution. For instance, a compound's solubility influences its mobility in water, while its log K_ow_ value indicates its tendency to adsorb to organic matter in soil and sediment or to bioaccumulate in organisms. egyankosh.ac.in While predicted properties for structurally similar compounds are available, specific, experimentally determined data for this compound are not readily found in environmental science databases.

Table 1: General Physicochemical Properties Influencing Environmental Fate

PropertySignificance in Environmental Systems
Water SolubilityDetermines the compound's mobility in aquatic environments. Higher solubility generally leads to wider distribution in water bodies.
Vapor PressureIndicates the tendency of a compound to volatilize from water or soil surfaces into the atmosphere.
Octanol-Water Partition Coefficient (log K_ow)Measures the lipophilicity of a compound. A high log K_ow_ suggests a greater tendency to associate with organic matter and bioaccumulate.
Henry's Law ConstantDescribes the partitioning of a compound between the air and water phases, affecting its atmospheric transport.

This table presents general properties and their significance. Specific values for this compound are not available in the reviewed literature.

Method Development for Environmental Sample Analysis

The detection of trace levels of organic compounds like this compound in environmental samples necessitates the development of highly sensitive and selective analytical methods. nih.gov The general workflow for such an analysis involves sample collection, extraction and pre-concentration, chromatographic separation, and detection.

Sample Preparation: Given the expected low concentrations of such a compound in environmental matrices, a pre-concentration step is typically required. Solid-phase extraction (SPE) is a common technique used for this purpose. nih.gov In SPE, a water sample is passed through a cartridge containing a solid adsorbent. The target analyte is retained on the adsorbent, while the bulk of the water matrix is discarded. The analyte is then eluted with a small volume of an organic solvent, resulting in a more concentrated sample.

Chromatographic Separation and Detection: Gas chromatography (GC) and liquid chromatography (LC) are the two primary techniques used for separating complex mixtures of organic compounds. nih.govtechniques-ingenieur.fr For a compound like this compound, which possesses moderate volatility and thermal stability, GC would be a suitable separation technique. When coupled with a mass spectrometer (MS), it provides a powerful tool for both identification and quantification. GC-MS analysis separates compounds based on their retention time in the GC column and identifies them based on their unique mass spectra. techniques-ingenieur.fr

High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is another powerful technique, particularly for less volatile or thermally labile compounds. nih.gov LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace contaminants in complex environmental samples. sci-hub.se

Table 2: Common Analytical Techniques for Organic Pollutant Detection

Analytical TechniquePrinciple of Separation/DetectionTypical Application in Environmental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and interaction with a stationary phase; detection based on mass-to-charge ratio of ionized fragments.Analysis of volatile and semi-volatile organic compounds in water, air, and soil.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation based on partitioning between a mobile liquid phase and a solid stationary phase; highly selective and sensitive mass detection.Analysis of a wide range of organic pollutants, including pharmaceuticals and pesticides, in water samples. nih.gov
Solid-Phase Extraction (SPE)Pre-concentration and clean-up of samples by adsorbing analytes onto a solid phase and then eluting with a solvent.Extraction of trace organic contaminants from large volumes of water. nih.gov

This table outlines general analytical techniques. Specific methods optimized for this compound have not been reported in the reviewed literature.

In the absence of specific research on this compound, the development of an analytical method would begin with selecting a technique based on its predicted chemical properties. Method validation would then be essential to ensure accuracy, precision, sensitivity (limit of detection and quantification), and robustness. This would involve using a certified reference standard of the compound to spike clean water samples and assess the method's performance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.